2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy-
Overview
Description
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy- is a heterocyclic compound that belongs to the benzoxazine family. It is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy- can be synthesized through several methods. One common synthetic route involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate. This reaction yields the desired benzoxazine derivative .
Industrial Production Methods
Industrial production of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing other heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: This compound has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy- involves its interaction with molecular targets such as enzymes and proteins. It can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3-one: Another benzoxazine derivative with similar structural features.
6,8-Dibromo-1,4-dihydro-2H-3,1-benzoxazin-2-one: A brominated derivative with distinct chemical properties.
Uniqueness
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6-hydroxy- is unique due to its specific hydroxyl group at the 6-position, which imparts distinct chemical and biological properties. This hydroxyl group can participate in hydrogen bonding and other interactions, making it valuable for various applications .
Properties
IUPAC Name |
6-hydroxy-1,4-dihydro-3,1-benzoxazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-6-1-2-7-5(3-6)4-12-8(11)9-7/h1-3,10H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXLYKINOZJGEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)NC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30532728 | |
Record name | 6-Hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89433-21-6 | |
Record name | 6-Hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxy-2,4-dihydro-1H-3,1-benzoxazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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